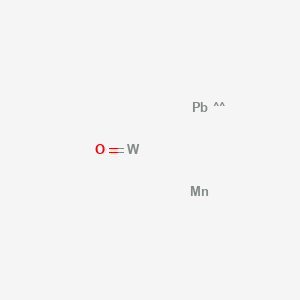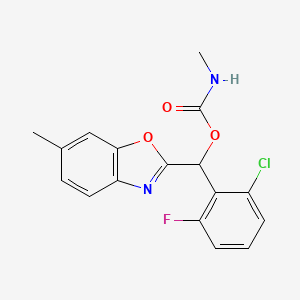
((2-Chloro-6-fluorophenyl)-(6-methyl-1,3-benzoxazol-2-yl)methyl) N-methylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((2-Chloro-6-fluorophenyl)-(6-methyl-1,3-benzoxazol-2-yl)methyl) N-methylcarbamate is a complex organic compound that features a unique combination of functional groups, including a carbamate, a benzoxazole, and halogenated phenyl rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2-Chloro-6-fluorophenyl)-(6-methyl-1,3-benzoxazol-2-yl)methyl) N-methylcarbamate typically involves multiple steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the condensation of 2-aminophenol with a carboxylic acid derivative, such as 6-methylbenzoic acid, under acidic conditions.
Halogenation: The phenyl ring is halogenated using reagents like chlorine and fluorine under controlled conditions to introduce the chloro and fluoro substituents.
Carbamate Formation: The final step involves the reaction of the halogenated benzoxazole derivative with methyl isocyanate to form the N-methylcarbamate group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzoxazole ring, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.
Substitution: The halogenated phenyl ring can participate in nucleophilic aromatic substitution reactions, where the chloro or fluoro groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, ((2-Chloro-6-fluorophenyl)-(6-methyl-1,3-benzoxazol-2-yl)methyl) N-methylcarbamate is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
Biologically, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its pharmacological properties. The presence of the carbamate group is particularly interesting as it is a common feature in many drugs, suggesting potential therapeutic applications.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of ((2-Chloro-6-fluorophenyl)-(6-methyl-1,3-benzoxazol-2-yl)methyl) N-methylcarbamate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The carbamate group could inhibit enzymes by forming a stable carbamoyl-enzyme complex, while the benzoxazole ring might interact with nucleic acids or proteins.
相似化合物的比较
Similar Compounds
((2-Chloro-6-fluorophenyl)-(1,3-benzoxazol-2-yl)methyl) N-methylcarbamate: Lacks the methyl group on the benzoxazole ring.
((2-Chloro-6-fluorophenyl)-(6-methyl-1,3-benzoxazol-2-yl)methyl) carbamate: Lacks the N-methyl group.
Uniqueness
The presence of both the chloro and fluoro substituents on the phenyl ring, combined with the methyl group on the benzoxazole ring and the N-methylcarbamate group, makes ((2-Chloro-6-fluorophenyl)-(6-methyl-1,3-benzoxazol-2-yl)methyl) N-methylcarbamate unique. These structural features could confer distinct chemical reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
CAS 编号 |
104030-00-4 |
|---|---|
分子式 |
C17H14ClFN2O3 |
分子量 |
348.8 g/mol |
IUPAC 名称 |
[(2-chloro-6-fluorophenyl)-(6-methyl-1,3-benzoxazol-2-yl)methyl] N-methylcarbamate |
InChI |
InChI=1S/C17H14ClFN2O3/c1-9-6-7-12-13(8-9)23-16(21-12)15(24-17(22)20-2)14-10(18)4-3-5-11(14)19/h3-8,15H,1-2H3,(H,20,22) |
InChI 键 |
VEEJQEFVBLHBMA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N=C(O2)C(C3=C(C=CC=C3Cl)F)OC(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B14322403.png)
![4-{[5-(Diethylamino)pentyl]oxy}-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14322406.png)
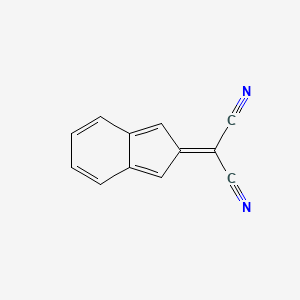
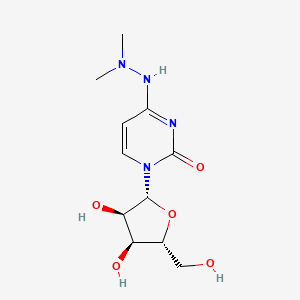
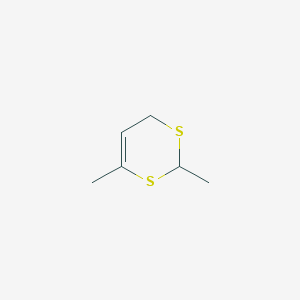

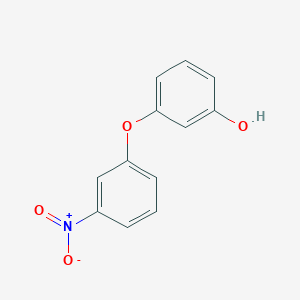
![1,2,3,4-Tetrahydrodibenzo[a,j]acridin-1-ol](/img/structure/B14322449.png)
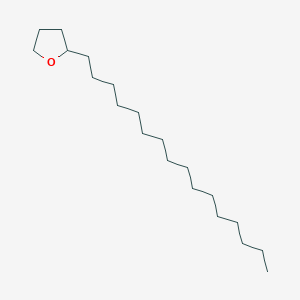
![4-tert-Butyl-6-[2-(4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14322461.png)
![[1,1'-Biphenyl]-2,2'-diol, 3,3',5,5',6,6'-hexamethyl-](/img/structure/B14322463.png)
![5-[[4-(Diethylamino)phenyl]imino]-4-phenyl-2(5H)-selenazolone 2-(1-methylethylidene)hydrazone](/img/structure/B14322470.png)
